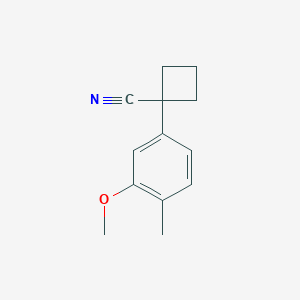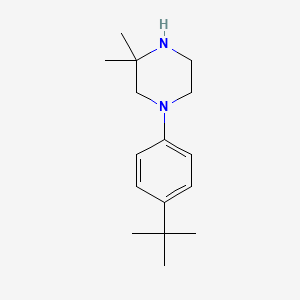![molecular formula C14H25NO3 B11723136 Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)
Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate is an organic compound that features a cyclohexyl ring substituted with a piperidin-4-yloxy group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate typically involves the following steps:
Formation of the Piperidin-4-yloxy Group: This step involves the reaction of piperidine with an appropriate alkylating agent to introduce the piperidin-4-yloxy group.
Cyclohexyl Ring Formation: The cyclohexyl ring is formed through a cyclization reaction, often involving a cyclohexanone derivative.
Esterification: The final step involves the esterification of the cyclohexyl compound with methanol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-4-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidin-4-yloxy derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate involves its interaction with specific molecular targets such as receptors or enzymes. The piperidin-4-yloxy group is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclohexyl ring provides structural stability and enhances binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate
- 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
- (S)-2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
Uniqueness
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the piperidin-4-yloxy group and the cyclohexyl ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H25NO3 |
|---|---|
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
methyl 2-(4-piperidin-4-yloxycyclohexyl)acetate |
InChI |
InChI=1S/C14H25NO3/c1-17-14(16)10-11-2-4-12(5-3-11)18-13-6-8-15-9-7-13/h11-13,15H,2-10H2,1H3 |
Clave InChI |
QAHXQQNTUQMSKI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CCC(CC1)OC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)




![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)

![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)

![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)


![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)
